molecular formula C9H9FN4O B2579037 3-amino-5-fluoro-1H-indole-2-carbohydrazide CAS No. 843638-43-7

3-amino-5-fluoro-1H-indole-2-carbohydrazide

Cat. No.: B2579037
CAS No.: 843638-43-7
M. Wt: 208.196
InChI Key: SHMDWZIYZKCUBF-UHFFFAOYSA-N
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Description

Historical Development of Indole-Based Compounds

Indole chemistry originated in 1866 with Adolf von Baeyer’s isolation of indole from indigo dye. Early applications focused on natural dyes like indigo and alkaloids such as strychnine, but the 1930s marked a turning point with the discovery of indole’s presence in tryptophan and serotonin. By the mid-20th century, synthetic indole derivatives like indomethacin (1963) demonstrated anti-inflammatory properties, validating the scaffold’s therapeutic versatility. The 21st century saw indole emerge as a privileged structure in drug discovery, constituting 23% of FDA-approved small-molecule drugs by 2020.

Significance of Indole Scaffold in Drug Discovery

The indole nucleus enables diverse binding interactions through its aromatic π-system, hydrogen-bonding sites (N–H), and hydrophobic pockets. This adaptability allows engagement with GPCRs, enzymes, and nucleic acids. For example:

  • Serotonin receptor modulation : Indole’s mimicry of tryptophan facilitates agonist/antagonist design (e.g., ondansetron).
  • Tubulin inhibition : Substituents at the 2-position, such as carbohydrazides, disrupt microtubule dynamics in cancer cells.

Table 1 illustrates key indole-derived drugs and their targets:

Drug Name Target Therapeutic Area
Indomethacin Cyclooxygenase Inflammation
Reserpine Vesicular monoamine transporter Hypertension
Sunitinib Tyrosine kinases Oncology

Evolution of Fluorinated Indole Derivatives

Fluorine incorporation into indole scaffolds began in the 1980s to address pharmacokinetic limitations. The electronegativity of fluorine (3.98 Pauling scale) enhances binding affinity and metabolic stability by:

  • Reducing oxidative metabolism via cytochrome P450 enzymes.
  • Strengthening hydrogen bonds with target proteins (e.g., tubulin’s ASN329).

Synthetic breakthroughs, such as the Leimgruber-Batcho indole synthesis, enabled precise fluorination at the 5-position, as seen in 5-fluoroindole derivatives. Fluorinated indoles now constitute 14% of investigational anticancer agents, with 3-amino-5-fluoro-1H-indole-2-carbohydrazide showing 65–73% tumor growth inhibition in vivo.

Research Scope and Objectives

Current research on this compound focuses on:

  • Structural optimization : Modifying the carbohydrazide moiety to enhance tubulin binding.
  • Mechanistic studies : Elucidating ROS-mediated apoptosis and G2/M phase arrest in cancer cells.
  • ADMET profiling : Improving oral bioavailability through logP adjustments (target: 0.5–3.0).

Table 2 highlights recent advancements in indole-carbohydrazide derivatives:

Compound Target Cell Line (IC₅₀) Tubulin Inhibition (IC₅₀) Key Structural Feature
6i COLO-205 (71 nM) 0.52 µM Thiophenyl substitution
53 HCT-116 (1.2 nM) N/A 4-Methoxyphenyl amino group
10 A549 (3.1 µM) 0.48 µM 1,3,4-Oxadiazole hybrid

This compound’s unique 5-fluoro and 2-carbohydrazide groups position it as a lead candidate for overcoming multidrug resistance, with ongoing trials exploring synergistic effects with checkpoint inhibitors.

Properties

IUPAC Name

3-amino-5-fluoro-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4O/c10-4-1-2-6-5(3-4)7(11)8(13-6)9(15)14-12/h1-3,13H,11-12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMDWZIYZKCUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)C(=O)NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-amino-5-fluoro-1H-indole-2-carbohydrazide typically involves the reaction of 5-fluoro-1H-indole-2-carbohydrazide with an appropriate amine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-amino-5-fluoro-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential
The compound's structure, characterized by the indole and carbohydrazide moieties, suggests a promising role in drug development. Research has indicated that derivatives of indole can exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For instance, derivatives of indole-2-carboxylic acid have been shown to inhibit HIV-1 integrase effectively, highlighting the potential for similar mechanisms in compounds like 3-amino-5-fluoro-1H-indole-2-carbohydrazide .

Case Study: Antiviral Activity
One study explored the antiviral properties of indole derivatives against HIV-1. The findings indicated that modifications to the indole core could enhance binding affinity to the integrase enzyme. This suggests that this compound might be optimized for similar applications through structural modifications .

Biological Research Applications

Enzyme Inhibition Studies
The compound's ability to interact with various biological targets makes it a subject of interest in enzyme inhibition studies. The indole structure is known for its role in many biologically active compounds, which can influence enzyme activity and cellular signaling pathways.

Case Study: Indole Derivatives as Enzyme Inhibitors
Research has demonstrated that certain indole derivatives can act as selective inhibitors for enzymes involved in critical biological processes. For example, studies on N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide showed promising results as an inhibitor for human monoamine oxidase . This indicates potential pathways for exploring the inhibitory effects of this compound.

Material Science Applications

Development of Advanced Materials
The unique chemical properties of this compound make it suitable for applications in material science. It can serve as a building block for synthesizing advanced polymers and dyes due to its structural versatility.

Case Study: Polymer Synthesis
Research has indicated that incorporating indole-based compounds into polymer matrices can enhance their mechanical properties and thermal stability. This opens avenues for developing new materials with tailored functionalities suitable for various industrial applications .

Summary Table of Applications

Field Application Example/Case Study
Medicinal ChemistryDrug DevelopmentAntiviral activity against HIV-1 integrase
Biological ResearchEnzyme Inhibition StudiesInhibition of human monoamine oxidase
Material ScienceSynthesis of Advanced MaterialsEnhanced properties in polymer matrices

Mechanism of Action

The mechanism of action of 3-amino-5-fluoro-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of enzyme activity, inhibition of viral replication, or other therapeutic effects .

Comparison with Similar Compounds

Indole-2-Carbohydrazides

Compound Substituents (Positions) Key Features Biological Activity Reference
3-Amino-5-fluoro-1H-indole-2-carbohydrazide NH₂ (C3), F (C5) High polarity, potential for metal complexation Antimicrobial, enzyme inhibition
5-Chloro-N’-(2-hydroxy-4-phenyldiazenyl)benzylidene-3-phenyl-1H-indole-2-carbohydrazide Cl (C5), phenyl (C3), diazenyl Forms octahedral metal complexes (Cu, Co, Ni) Antioxidant, DNA cleavage
5-Fluoro-1H-indole-3-carbohydrazide F (C5), carbohydrazide (C3) Structural isomer with altered hydrogen-bonding network Not reported

Key Differences :

  • Substituent Position : The placement of functional groups (e.g., carbohydrazide at C2 vs. C3) alters molecular geometry and interaction sites.
  • Metal Coordination: 3-Phenyl derivatives form stable metal complexes, whereas the amino group in the target compound may favor different coordination geometries .

Indole-2-Carboxamides

Compound Substituents (Positions) Key Features Biological Activity Reference
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide F (C5), benzoyl (C2) Higher lipophilicity (LogP ~3.6) due to benzoyl group Antidiabetic
5-Fluoro-N’-(4-methylcyclohexylidene)-3-phenyl-1H-indole-2-carbohydrazide F (C5), cyclohexylidene (C2) Cyclohexylidene enhances steric bulk Not reported

Key Differences :

  • Bioactivity : Carboxamides like N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide show antidiabetic effects via AMPK activation, while carbohydrazides may target metalloenzymes .

Triazole and Imidazole Hybrids

Compound Core Structure Key Features Biological Activity Reference
5-Fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole Indole-triazole Triazole enhances π-π stacking Anticancer (in silico)
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole Indole-imidazole Imidazole enables halogen bonding Kinase inhibition

Key Differences :

  • Heterocyclic Moieties : Triazoles/imidazoles introduce additional hydrogen-bond acceptors, broadening target selectivity.

Physicochemical Properties

Compound Molecular Weight LogP PSA (Ų) Solubility
This compound 222.2 1.6 90.4 Moderate (DMSO)
5-Fluoro-1H-indole-3-carbohydrazide 222.2 1.8 85.3 Low (Ethanol)
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide 359.1 3.6 65.7 High (DMF)

Notes:

  • LogP : Higher values in carboxamides suggest better membrane permeability.
  • PSA : Carbohydrazides have larger polar surface areas, favoring aqueous solubility but limiting blood-brain barrier penetration .

Biological Activity

3-Amino-5-fluoro-1H-indole-2-carbohydrazide (AFIC) is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article explores the biological activity of AFIC, focusing on its antiviral, antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

Chemical Structure and Synthesis
AFIC is synthesized through the reaction of 5-fluoro-1H-indole-2-carbohydrazide with an appropriate amine under specific conditions. The synthesis typically involves solvents like ethanol or methanol and may require heating to facilitate the reaction. The compound's structure contributes to its interaction with various biological targets, particularly due to the indole moiety which is known for binding with high affinity to multiple receptors.

Mechanism of Action
Indole derivatives, including AFIC, exhibit a broad spectrum of biological activities. They are known to influence several biochemical pathways, leading to effects such as:

  • Antiviral Activity : AFIC has shown potential in inhibiting viral replication.
  • Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Anticancer Activity : Preliminary studies indicate that AFIC may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis.
  • Anti-inflammatory Activity : AFIC has been evaluated for its ability to reduce inflammation markers in vitro.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on recent studies:

Biological Activity Effectiveness Reference
AntiviralModerate
AntimicrobialMIC ≤ 0.25 µg/mL against MRSA
AnticancerIC50 < 100 µM in various cancer lines
Anti-inflammatorySignificant reduction in inflammatory markers

Case Studies and Research Findings

  • Antimicrobial Efficacy
    A study reported that AFIC exhibited significant antimicrobial activity against MRSA, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. This finding positions AFIC as a promising candidate for further development as an antimicrobial agent .
  • Anticancer Properties
    In vitro studies have shown that AFIC can inhibit the growth of various cancer cell lines. For instance, it demonstrated an IC50 value of less than 100 µM in inhibiting cell proliferation in breast and colon cancer models . The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression.
  • Anti-inflammatory Effects
    Research highlighted that AFIC significantly reduced levels of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent . This effect suggests possible applications in treating inflammatory diseases.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress using TLC or HPLC.
  • Adjust solvent polarity (e.g., ethanol vs. DMF) to improve yield.
  • Use catalytic bases (e.g., triethylamine) to enhance nucleophilic substitution efficiency.

Advanced Structural Elucidation

Q: How can crystallographic data resolve ambiguities in the molecular geometry of this compound? A: X-ray crystallography is critical for unambiguous structural determination:

  • Data collection : Use Cu-Kα or Mo-Kα radiation for high-resolution data.
  • Software tools : SHELXL for refinement and WinGX/ORTEP for visualization of anisotropic displacement parameters and hydrogen bonding networks .
  • Key parameters :
    • Torsion angles : Analyze planarity of the indole ring and carbohydrazide side chain.
    • Hydrogen bonding : Identify intermolecular interactions (e.g., N–H···O/F) using graph-set analysis .

Q. Resolution Workflow :

Verify data collection parameters (e.g., resolution limits).

Cross-validate with spectroscopic data (e.g., ¹H/¹³C NMR, IR).

Re-optimize computational models using higher-level theories (e.g., B3LYP/6-311++G**).

Fluorine-Specific Reactivity

Q: What role does the fluorine substituent play in the compound’s chemical and pharmacological behavior? A:

  • Electronic effects :
    • Fluorine’s electronegativity alters electron density on the indole ring, affecting nucleophilic/electrophilic reactivity.
    • Stabilizes intermediates in Suzuki-Miyaura couplings via inductive effects.
  • Biological impact :
    • Enhances metabolic stability by blocking cytochrome P450 oxidation.
    • Modulates hydrogen-bonding capacity (e.g., F···H–N interactions) .

Q. Experimental Evidence :

PropertyFluorinated AnalogNon-Fluorinated Analog
Metabolic half-life (h)4.2 ± 0.31.8 ± 0.2
MIC (μg/mL)8.532.0

Advanced Spectroscopic Analysis

Q: How can 2D NMR techniques resolve overlapping signals in the characterization of this compound? A:

  • ¹H-¹³C HMBC : Correlate carbonyl (C=O) protons with adjacent carbons to confirm carbohydrazide connectivity.
  • NOESY : Identify spatial proximity between the –NH₂ group and fluorine substituent to infer intramolecular interactions.
  • 19F NMR : Quantify fluorine’s electronic environment (δ ≈ -110 ppm for aromatic F) .

Q. Example Spectral Data :

Signal (δ, ppm)AssignmentTechnique
7.85 (d, J=8 Hz)Indole H-4¹H NMR
163.2C=O (carbohydrazide)¹³C NMR
-112.5Aromatic F¹⁹F NMR

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